molecular formula C14H10F3NO2 B1463311 6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine CAS No. 1187167-65-2

6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine

Cat. No.: B1463311
CAS No.: 1187167-65-2
M. Wt: 281.23 g/mol
InChI Key: FCLGYSKQHJFCJY-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine is an organic compound with the molecular formula C14H10F3NO2 It is characterized by the presence of a methoxy group at the 6th position of the pyridine ring and a trifluoromethylbenzoyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxypyridine and 4-trifluoromethylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 6-methoxypyridine is dissolved in an appropriate solvent like dichloromethane. The 4-trifluoromethylbenzoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0°C to 5°C. The reaction mixture is stirred for several hours at room temperature.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxycarbonyl group.

    Reduction: The carbonyl group in the trifluoromethylbenzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 6-methoxycarbonyl-2-(4-trifluoromethylbenzoyl)pyridine.

    Reduction: Formation of 6-methoxy-2-(4-trifluoromethylbenzyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-benzoylpyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(4-Trifluoromethylbenzoyl)pyridine: Lacks the methoxy group, affecting its reactivity and applications.

Uniqueness

6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine is unique due to the presence of both the methoxy and trifluoromethylbenzoyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(6-methoxypyridin-2-yl)-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-20-12-4-2-3-11(18-12)13(19)9-5-7-10(8-6-9)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLGYSKQHJFCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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